molecular formula C18H33ClSn B044167 Tricyclohexyltin chloride CAS No. 3091-32-5

Tricyclohexyltin chloride

Cat. No.: B044167
CAS No.: 3091-32-5
M. Wt: 403.6 g/mol
InChI Key: OJVZYIKTLISAIH-UHFFFAOYSA-M
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Description

Tricyclohexyltin chloride is an organotin compound with the chemical formula C18H33ClSn. It is a white solid that is soluble in organic solvents such as ethanol, ether, toluene, and chloroform, but insoluble in water . This compound is known for its high thermal stability and is used in various chemical reactions and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tricyclohexyltin chloride undergoes various chemical reactions, including substitution, reduction, and complexation reactions. It is commonly used in the synthesis of organotin derivatives and other organometallic compounds .

Common Reagents and Conditions

    Substitution Reactions: this compound can react with nucleophiles such as alkoxides, thiolates, and amines to form corresponding organotin compounds.

    Reduction Reactions: It can be reduced using reducing agents like lithium aluminum hydride to form tricyclohexyltin hydride.

    Complexation Reactions: It forms complexes with various ligands, including phosphines and nitrogen-containing ligands.

Major Products Formed

The major products formed from these reactions include tricyclohexyltin hydride, tricyclohexyltin alkoxides, and various organotin complexes .

Comparison with Similar Compounds

Tricyclohexyltin chloride can be compared with other organotin compounds such as tributyltin chloride, triphenyltin chloride, and trimethyltin chloride. These compounds share similar properties but differ in their specific applications and reactivity:

This compound is unique due to its high thermal stability and its specific applications in organic synthesis and as an enzyme inhibitor .

Biological Activity

Tricyclohexyltin chloride, a member of the organotin compounds, is recognized for its diverse biological activities, particularly in the fields of pharmacology and toxicology. Its chemical structure, characterized by the presence of three cyclohexyl groups attached to a tin atom, contributes to its unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Chemical Formula : C18H33ClSn
  • Molecular Weight : 403.62 g/mol
  • CAS Number : 3091-32-5
  • Melting Point : 123°C to 125°C
  • Solubility : Soluble in ethanol, ether, toluene, and chloroform; insoluble in water.

Mechanisms of Biological Activity

This compound exhibits various biological activities through different mechanisms:

  • Enzyme Inhibition : It has been noted for its role in synthesizing organotin derivatives that act as enzyme inhibitors. Specifically, this compound has shown potential as an antibacterial agent by inhibiting specific enzymes that are critical for bacterial survival .
  • Antibacterial Properties : Research indicates that organotin compounds, including this compound, can disrupt bacterial cell membranes and interfere with cellular processes, leading to bactericidal effects .
  • Toxicological Effects : The compound has been linked to various toxicological effects in animal studies. For instance, studies have shown that exposure to this compound can lead to neurotoxic effects and alterations in behavioral patterns in rodents .

Toxicity Profile

The toxicity of this compound is a significant concern, particularly regarding its impact on human health and the environment:

Toxicity Parameter Value/Effect
No-Effect Level25 ppm in diet (equivalent to 3.8 mg/kg)
Acute ToxicityHarmful if swallowed or inhaled
Chronic Exposure EffectsNeurotoxicity observed in animal models

This compound is classified under hazardous materials due to its harmful effects upon exposure. Symptoms can include respiratory issues and neurological disturbances, which are common among organotin compounds .

Case Studies

Several case studies highlight the biological activity and toxicity of this compound:

  • Neurotoxicity in Rodents : A study involving mice exposed to varying concentrations of tricyclohexyltin hydroxide demonstrated significant behavioral changes at doses as low as 25 ppm. The no-effect level was established at this concentration, indicating potential neurotoxic effects at higher doses .
  • Antimicrobial Efficacy : Research on organotin derivatives synthesized from this compound showed promising antibacterial activity against various strains of bacteria. These compounds were effective due to their ability to inhibit crucial metabolic pathways within bacterial cells .
  • Environmental Impact Assessments : Investigations into the environmental persistence of organotin compounds revealed that this compound contributes to bioaccumulation in aquatic organisms, raising concerns about its ecological impact and potential for biomagnification within food chains .

Properties

IUPAC Name

tricyclohexylstannanylium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVZYIKTLISAIH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3091-32-5
Record name Tricyclohexyltin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3091-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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